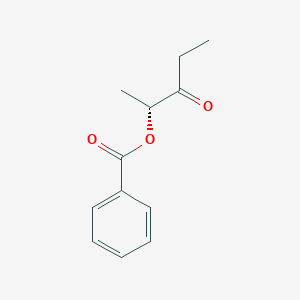

(R)-3-Oxopentan-2-yl benzoate

CAS No.: 460997-47-1

Cat. No.: VC3795961

Molecular Formula: C12H14O3

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 460997-47-1 |

|---|---|

| Molecular Formula | C12H14O3 |

| Molecular Weight | 206.24 g/mol |

| IUPAC Name | [(2R)-3-oxopentan-2-yl] benzoate |

| Standard InChI | InChI=1S/C12H14O3/c1-3-11(13)9(2)15-12(14)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3/t9-/m1/s1 |

| Standard InChI Key | WENOPEBWFIDEKJ-SECBINFHSA-N |

| Isomeric SMILES | CCC(=O)[C@@H](C)OC(=O)C1=CC=CC=C1 |

| SMILES | CCC(=O)C(C)OC(=O)C1=CC=CC=C1 |

| Canonical SMILES | CCC(=O)C(C)OC(=O)C1=CC=CC=C1 |

Introduction

Structural and Chemical Properties

Molecular Architecture

(R)-3-Oxopentan-2-yl benzoate features a pentan-3-one backbone esterified with a benzoyl group at the 2-position, with the R-configuration at the chiral center. Its molecular formula is C₁₂H₁₄O₃, and its molecular weight is 206.24 g/mol . The SMILES notation (CCC(=O)C@@HOC(=O)C₁=CC=CC=C₁) explicitly defines the stereochemistry, while the IUPAC name is [(2R)-3-oxopentan-2-yl] benzoate .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 206.24 g/mol | |

| Exact Mass | 206.0943 g/mol | |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | |

| LogP (Partition Coefficient) | 2.211 | |

| Hydrogen Bond Acceptors | 3 | |

| Hydrogen Bond Donors | 0 |

Spectroscopic and Computational Data

The compound’s LogP value of 2.211 indicates moderate lipophilicity, suggesting favorable membrane permeability for drug delivery applications . Computational models predict a rotatable bond count of 4, contributing to conformational flexibility . The absence of hydrogen bond donors and presence of three acceptors align with its ester and ketone functional groups .

Synthesis and Manufacturing

Key Synthetic Routes

The primary synthesis method involves asymmetric esterification of (R)-3-hydroxypentan-2-one with benzoyl chloride under controlled conditions. Paterson et al. (1994) demonstrated this approach in the total synthesis of natural products, achieving high enantiomeric purity .

Paterson Aldol Reaction

A pivotal step in synthesizing (R)-3-Oxopentan-2-yl benzoate is the Paterson aldol reaction, which facilitates stereoselective carbon-carbon bond formation. This method employs chiral auxiliaries to enforce the R-configuration, yielding the target compound in >99% enantiomeric excess (ee) .

Industrial-Scale Production

Commercial batches (e.g., ChemScene Cat. No. CS-0665657) are produced at 98% purity, with strict storage protocols (2–8°C, sealed in dry conditions) to prevent hydrolysis . Lot-specific quality control ensures consistency for research and manufacturing .

Applications in Pharmaceutical and Chemical Research

Role in Drug Development

(R)-3-Oxopentan-2-yl benzoate is a key intermediate in immunotherapy-related drug candidates, particularly those targeting T-cell activation pathways . Its chiral center is critical for binding to enantioselective receptors in biologics .

Natural Product Synthesis

The compound has been utilized in the total synthesis of (-)-maurenone, a marine-derived polyketide with antitumor activity. Crossman and Perkins (2022) highlighted its role in constructing the molecule’s stereochemically complex core .

| Parameter | Recommendation | Source |

|---|---|---|

| Storage Conditions | 2–8°C, sealed in dry environment | |

| Precautionary Measures | P261 (avoid dust inhalation), P305 (eye rinse) | |

| Stability | Hydrolyzes under acidic/basic conditions |

Regulatory Status

The compound is labeled “For research and further manufacturing use only”, with prohibitions on direct human application . Patent restrictions (e.g., CAS 460997-47-1) limit commercial availability in certain regions .

Recent Advances and Future Directions

Innovations in Stereoselective Synthesis

Recent studies (2022–2025) have explored tandem aldol processes to streamline production. For example, a non-aldol/Paterson aldol cascade reduced synthetic steps while maintaining high yield .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume